3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione
Description
3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex heterocyclic compound featuring a bicyclo[2.2.1]heptane (norbornane) core, a sulfonyl-piperidine moiety, and an imidazolidine-2,4-dione (hydantoin) ring.
Properties
IUPAC Name |
3-[1-[(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methylsulfonyl]piperidin-4-yl]imidazolidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-17(2)12-3-6-18(17,14(22)9-12)11-27(25,26)20-7-4-13(5-8-20)21-15(23)10-19-16(21)24/h12-13H,3-11H2,1-2H3,(H,19,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTWUSNSPCHJPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)N3CCC(CC3)N4C(=O)CNC4=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(1-(((7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methyl)sulfonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Bicyclic structure : The 7,7-Dimethyl-2-oxobicyclo[2.2.1]heptane moiety contributes to its unique chemical properties.
- Imidazolidine core : This part of the molecule is often associated with various biological activities.
- Piperidine and sulfonyl groups : These functional groups are critical for the compound's interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may act as a bioreductive agent targeting hypoxic tumor environments, similar to other compounds in its class such as benzimidazole derivatives .
- Cytotoxic Effects : In vitro studies have demonstrated cytotoxicity against several cancer cell lines, including human lung adenocarcinoma (A549) and melanoma (WM115) cells. The mechanism appears to involve apoptosis and DNA damage .
- Potential Inhibition of Hypoxia-Inducible Factors (HIFs) : The compound may inhibit HIFs, which are crucial in cancer progression and resistance to therapy .
The proposed mechanisms through which this compound exerts its biological effects include:
- Caspase Activation : Evidence suggests that treatment with this compound leads to caspase-dependent apoptosis in tumor cells .
- DNA Damage Induction : Tests have shown significant DNA damage in treated cells, indicating a possible mechanism for its cytotoxic effects .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential efficacy of this compound:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with other bicyclic and heterocyclic derivatives, such as 1-[4-(4-Oxo-2-thioxothiazolidin-5-ylidenemethyl)phenyl]piperidin-4-one (4d) (synthesized in Heterocycles, 2002). Below is a comparative analysis based on available
Key Differences and Implications
Electrophilic Reactivity: Compound 4d’s thioxothiazolidinone group introduces sulfur-based reactivity, whereas the sulfonyl group in the target compound is less nucleophilic but enhances solubility.
Synthetic Accessibility: The synthesis of 4d achieved high yield (89%) using concentrated HCl, suggesting scalability.
Research Findings and Limitations
- Gaps in Data: No peer-reviewed studies directly analyze the target compound’s biological activity or physicochemical properties. Theoretical predictions suggest its hydantoin moiety could mimic peptide bonds, making it a candidate for enzyme inhibition.
- Comparative Challenges : Structural analogues like 4d prioritize aromatic and sulfur-containing groups, whereas the target compound focuses on bicyclic and sulfonyl motifs. This divergence complicates direct functional comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
